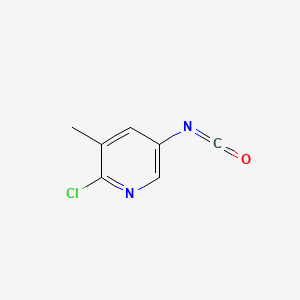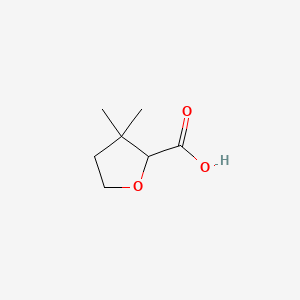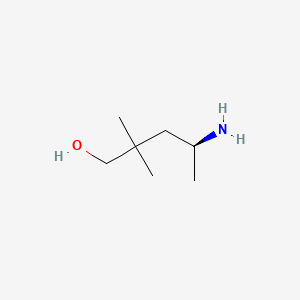![molecular formula C12H12N2O4 B6605323 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione CAS No. 2751702-81-3](/img/structure/B6605323.png)
3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione, also known as 3-PPD, is a synthetic compound composed of a piperidine ring, a pyrrolidine ring, and an alkyne group. It is a versatile compound that has a wide range of applications in organic synthesis and pharmaceutical research. It is a useful intermediate in the synthesis of a variety of organic compounds, and has been used in the development of new drugs.
Aplicaciones Científicas De Investigación
3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of a variety of organic compounds, such as heterocycles, polymers, and pharmaceuticals. It is also used as a catalyst in organic reactions, and as a reagent for the selective functionalization of organic molecules. In addition, 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione has been used in the development of new drugs, such as anticonvulsants and inhibitors of enzymes involved in the metabolism of drugs.
Mecanismo De Acción
The mechanism of action of 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione is not fully understood. However, it is believed that its biological activity is due to its ability to interact with proteins and enzymes in the body. It has been shown to bind to specific receptors, such as the GABA-A receptor, and to inhibit the activity of certain enzymes, such as cytochrome P450.
Biochemical and Physiological Effects
3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to have anticonvulsant activity in animal models, and to reduce the symptoms of anxiety and depression. It has also been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione has been shown to have neuroprotective and neuroregenerative effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione is a versatile compound that is widely used in laboratory experiments. It is relatively easy to synthesize, and is available commercially in a variety of forms. It is also highly stable, and can be stored for long periods of time without significant degradation. However, 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione is toxic and should be handled with care. In addition, its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Direcciones Futuras
Given the wide range of applications of 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione, there are many potential future directions for research. These include further investigation into the mechanism of action of 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione, its effects on various biological systems, and its potential use in the development of new drugs and therapies. In addition, further research into the synthesis of 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione and its derivatives, as well as its use as a reagent in organic synthesis, could lead to new and improved applications. Finally, further research into the safety and toxicity of 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione could lead to improved safety protocols for laboratory experiments.
Métodos De Síntesis
3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione can be synthesized from the reaction of 2,5-dioxopyrrolidin-1-ylprop-2-ynyl acetate and 2,6-dione. This reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, and proceeds in a two-step process. First, the acetate is reacted with the Lewis acid to form the alkyne intermediate. This intermediate then reacts with the 2,6-dione to form 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione. This reaction is highly efficient, with yields of up to 99%.
Propiedades
IUPAC Name |
3-(2,5-dioxo-3-prop-2-ynylpyrrolidin-1-yl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-3-7-6-10(16)14(12(7)18)8-4-5-9(15)13-11(8)17/h1,7-8H,3-6H2,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWMUUMGJHSWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CC(=O)N(C1=O)C2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2,5-Dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate](/img/structure/B6605255.png)





![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)

![ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B6605314.png)
